Dehydroformouregine
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Overview
Description
Dehydroformouregine is a naturally occurring organic compound belonging to the indole class of compounds. It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is widely used in traditional Chinese medicine and has been found to possess various pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antitumor, and immunomodulatory effects .
Mechanism of Action
Target of Action
Dehydroformouregine is a naturally occurring organic compound that belongs to the class of indole alkaloids
Mode of Action
These interactions can lead to changes in cellular signaling pathways, gene expression, or cellular metabolism .
Biochemical Pathways
Indole alkaloids are known to influence a wide range of biochemical pathways, including those involved in neurotransmission, cell growth and differentiation, and immune response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
This compound has been found to exhibit various pharmacological activities. Research suggests that it possesses anti-inflammatory, antioxidant, antimicrobial, antitumor, and immunomodulatory effects . It has also been found to have protective effects on the cardiovascular system, nervous system, and metabolic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Preparation Methods
Dehydroformouregine is typically extracted from plants, particularly from the Piper nigrum species . The extraction process often involves the use of organic solvents such as ethyl acetate to extract the compound from the plant material . In the laboratory, this compound can be synthesized through a series of chemical reactions involving the starting material 4,5-dihydro-1,2,3-trimethoxy-6H-dibenzo[de,g]quinoline-6-carboxaldehyde . The synthetic route involves several steps, including the formation of the quinoline ring system and subsequent functionalization to introduce the desired substituents .
Chemical Reactions Analysis
Dehydroformouregine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .
Scientific Research Applications
Dehydroformouregine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of related compounds . In biology, this compound has been studied for its potential as an antibacterial and antifungal agent . It has shown dose-dependent effects against various pathogens, including Botrytis cinerea and Septoria tritici . In medicine, this compound has been investigated for its potential anticancer properties, particularly against human cancer cell lines such as PC-3 and HT-29 . Additionally, this compound has been explored for its immunomodulatory effects, making it a potential candidate for the treatment of immune-related disorders .
Comparison with Similar Compounds
Dehydroformouregine is structurally similar to other indole alkaloids, such as dehydronornuciferine and O-methyldehydroisopiline . it is unique in its specific pharmacological profile and the range of biological activities it exhibits . Unlike other indole alkaloids, this compound has been found to possess a broader spectrum of antimicrobial and anticancer activities . Additionally, its immunomodulatory effects distinguish it from other related compounds, making it a valuable candidate for further research and development .
Biological Activity
Dehydroformouregine is a lesser-known alkaloid derived from certain plant species, particularly those in the Menispermaceae family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is structurally related to other isoquinoline alkaloids, sharing a common core that facilitates interaction with various biological targets.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that this compound exhibits significant antioxidant activity.
Study Reference | Method Used | IC50 Value (μg/mL) | |
---|---|---|---|
DPPH Assay | 25 | Effective scavenger of free radicals | |
ABTS Assay | 30 | Strong antioxidant potential |
2. Anti-inflammatory Effects
Chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders. This compound has demonstrated anti-inflammatory properties in several studies.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a rodent model of arthritis, administration of this compound significantly reduced paw swelling and histological markers of inflammation .
3. Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent.
- Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.
- Findings :
- Induces apoptosis through the activation of caspase pathways.
- Inhibits cell proliferation in a dose-dependent manner.
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction via caspase activation |
HT-29 | 20 | Cell cycle arrest at G1 phase |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.
- Anticancer Mechanism : Induction of oxidative stress leads to mitochondrial dysfunction and apoptosis in cancer cells.
Properties
IUPAC Name |
14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBXVVOEUJCDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal activity of Dehydroformouregine isolated from Piper sarmentosum?
A1: this compound demonstrated a dose-dependent inhibitory effect against the fungal pathogen Botrytis cinerea. At concentrations ranging from 1.5 to 125 µM, it inhibited the growth of B. cinerea by over 80%. [] This suggests its potential as a lead compound for developing new antifungal agents.
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